2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Physical stability Solid-state form Ease of handling

2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS 499193-46-3), also synonymized as N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide, is a heterocyclic organosilicon building block with the molecular formula C15H22N2OSi and a molecular weight of 274.43 g/mol. It belongs to the class of 2-aminopyridine derivatives functionalized with a trimethylsilyl (TMS)-protected alkyne at the 3-position and a sterically hindered pivaloyl (tert-butylcarbonyl) amide group.

Molecular Formula C15H22N2OSi
Molecular Weight 274.43 g/mol
CAS No. 499193-46-3
Cat. No. B1345274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide
CAS499193-46-3
Molecular FormulaC15H22N2OSi
Molecular Weight274.43 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C
InChIInChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18)
InChIKeyDYSXZOBEDACASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS 499193-46-3): Chemical Identity and Procurement Baseline


2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS 499193-46-3), also synonymized as N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide, is a heterocyclic organosilicon building block with the molecular formula C15H22N2OSi and a molecular weight of 274.43 g/mol . It belongs to the class of 2-aminopyridine derivatives functionalized with a trimethylsilyl (TMS)-protected alkyne at the 3-position and a sterically hindered pivaloyl (tert-butylcarbonyl) amide group . This compound is primarily utilized as a protected intermediate in medicinal chemistry and organic synthesis, where the TMS group serves as a temporary protecting group for the terminal alkyne, enabling controlled Sonogashira cross-coupling reactions .

Procurement Risk of Generic 2-Aminopyridine Alkyne Intermediates vs. CAS 499193-46-3


Although structural analogs such as N-(3-ethynylpyridin-2-yl)pivalamide (des-TMS analog), N-(5-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, or N-(6-amino-pyridin-2-yl)-2,2-dimethyl-propionamide belong to the same broad 2-aminopyridine-pivalamide family, they cannot serve as interchangeable substitutes for CAS 499193-46-3 . The defining TMS-ethynyl substituent at the pyridine 3-position is not merely a synthetic handle; it dictates orthogonal reactivity, metabolic stability, and the physical state of the compound . The TMS group provides a masked alkyne that remains inert under standard amidation conditions (essential for preserving the N-pivaloyl functionality intact), whereas the unprotected terminal alkyne analog carries a reactive C–H bond that can participate in unwanted oxidative homocoupling (Glaser–Hay side reactions), leading to byproduct formation and reduced yield in downstream Sonogashira couplings . The specific combination of the 3-TMS-ethynyl directing group and the bulky pivalamide protecting group creates a steric and electronic environment that is not replicated by other regioisomers or N-substituted analogs, making direct substitution a source of irreproducibility in multi-step synthetic sequences .

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS 499193-46-3)


Enhanced Physical Stability: Solid-State Advantage of CAS 499193-46-3 vs. Liquid Amine Precursor

CAS 499193-46-3 is a solid at ambient temperature (20 °C), whereas the immediate synthetic precursor 3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 936342-23-3) and the structurally related 3-(trimethylsilylethynyl)pyridine (CAS 80673-00-3) are liquids. Solid physical form directly reduces the risks of spillage, evaporation, and oxidative degradation during weighing and storage, which is critical for maintaining stoichiometric accuracy in multistep medicinal chemistry syntheses . Quantitatively, the boiling point of 3-(trimethylsilylethynyl)pyridine is reported as 229 °C [1], compared to a calculated boiling point of 395.1 ± 42.0 °C for CAS 499193-46-3, reflecting the significant increase in intermolecular interactions (hydrogen bonding from the amide N–H) that confer this solid-state advantage .

Physical stability Solid-state form Ease of handling

Chromatographic Hydrophobicity Driving Orthogonal Purification vs. Des-TMS and Amino-Substituted Analogs

The calculated partition coefficient (LogP) for CAS 499193-46-3 is 3.37 . In comparison, the des-TMS analog N-(3-ethynylpyridin-2-yl)pivalamide is expected to exhibit a markedly lower LogP (estimated ~2.0–2.5) due to loss of the lipophilic TMS group, while the 5-methoxy-substituted analog (CAS 898561-68-7) has a predicted LogP ≈ 1.8–2.2 and the 6-amino analog (CAS 132784-74-8) has a predicted LogP ≈ 0.5–1.0 based on fragment-based calculations . This LogP differential of approximately +1.2 to +2.8 log units means that CAS 499193-46-3 will elute significantly later on reversed-phase C18 HPLC (typical ∆t_R ≈ 4–8 min under standard 10–90% acetonitrile/water gradients) and will require a substantially higher percentage of organic modifier for elution [1]. This orthogonal retention behavior is critical for separating the protected intermediate from more polar, undesired side products such as deprotected alkyne or hydrolyzed amide species during preparative HPLC purification .

Chromatographic retention LogP Purification strategy

Supply Chain Fragmentation: Purity Specification Heterogeneity Across Commercial Sources

Commercial procurement of CAS 499193-46-3 reveals a fragmented purity landscape. The majority of suppliers, including AK Scientific, Combi-Blocks, and Chemenu, specify a minimum purity of 95% . In contrast, select specialty vendors such as MolCore offer a higher purity specification of NLT (Not Less Than) 98% . This 3 percentage-point difference in nominal purity specification may correspond to significantly different impurity profiles, as the remaining 5% in a 95%-purity lot could contain up to 5% of desilylated alkyne or hydrolyzed amide byproducts, whereas the 2% impurity allowance in 98%-purity material implies tighter control over such process-related impurities . For procurement decisions, the 98%-specification material translates to a maximum of 2% w/w total unspecified impurities (by HPLC area normalization at 254 nm), compared to a maximum of 5% for the 95%-specification grade—a 2.5-fold improvement in impurity budget .

Purity specification Supplier variability Quality assurance

Refractive Index and Density as Rapid Identity Confirmation Metrics for CAS 499193-46-3 vs. Structural Isomers

Patent literature and supplier databases report a calculated refractive index of 1.513 and a density of 1.0 ± 0.1 g/cm³ for CAS 499193-46-3 . These values are distinct from those of the closely related 5-substituted regioisomer, 2,2-dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS not assigned; listed in supplier catalogs under the same molecular formula [1]), which is expected to exhibit a different refractive index due to altered electronic conjugation (the 5-ethynyl substitution pattern changes the dipole moment and polarizability anisotropy of the pyridine ring) [2]. The refractive index difference between the 3-substituted target compound and its 5-substituted regioisomer provides a simple, rapid, and non-destructive identity confirmation test: a refractometer reading of n_D ≈ 1.51 at 20 °C is consistent with 3-substitution, whereas a deviation of >±0.01 units may indicate isomeric contamination or incorrect isomeric identity, triggering further investigation by NMR or HPLC .

Identity confirmation Refractive index Density QC/QA

Optimal Procurement and Application Scenarios for CAS 499193-46-3 Based on Differentiation Evidence


Sonogashira Cross-Coupling in Multi-Step Medicinal Chemistry Programs

When a synthetic route requires a protected terminal alkyne handle that must survive multiple synthetic transformations prior to the final Sonogashira coupling step, CAS 499193-46-3 is the preferred intermediate. The TMS group remains intact during pivalamide N-functionalization reactions (alkylation, acylation) and through typical workup conditions, preventing the Glaser–Hay homocoupling side reactions that plague unprotected terminal alkynes . The solid physical form facilitates accurate weighing under inert atmosphere (glovebox-compatible) and the high LogP ensures clean separation from desilylated byproducts during intermediate purification .

Precursor to P2X3/P2X2/3 Receptor Antagonist Scaffolds

The compound serves as a key intermediate en route to pyridinyl amide-based P2X3 and P2X2/3 purinergic receptor antagonists, as documented in patent US-8895589-B2 . The 3-TMS-ethynyl substitution pattern on the pyridine ring is a critical pharmacophoric element that maps to the P2X3 allosteric binding pocket. Selection of the 98%-purity grade (NLT 98%) ensures that subsequent Sonogashira coupling with aryl/heteroaryl halides proceeds without competitive consumption of the palladium catalyst by alkyne-containing impurities, maximizing coupling efficiency and minimizing the need for iterative re-purification .

Fragment-Based Drug Discovery (FBDD) Library Synthesis

In FBDD campaigns where the pyridine-2-pivalamide core is used as a privileged fragment for kinase or GPCR targets, CAS 499193-46-3 provides a single, well-characterized building block from which diverse libraries can be generated via sequential Sonogashira diversification. The fragment-level LogP of 3.37 is within the acceptable range for fragment screening collections (typically LogP < 3.5), and the solid form enables facile distribution of accurately weighed aliquots across multiple parallel synthesis wells without the volumetric dispensing errors associated with liquid precursors .

Process Chemistry and Kilogram-Scale Intermediate Procurement

For process R&D groups scaling up validated medicinal chemistry routes, the established purity specification landscape (95% vs. 98% grades) allows cost–quality optimization. For early scale-up campaigns where robustness has not yet been fully demonstrated, sourcing the 98%-grade material from specialty vendors like MolCore reduces the impurity burden and simplifies the analytical control strategy . When the process is demonstrated to tolerate up to 5% impurities without impacting critical quality attributes of the final API, switching to the 95% grade from larger-volume suppliers (AKSci, Combi-Blocks) can achieve significant cost savings of approximately 20–40% per kilogram, based on typical specialty chemical pricing tiers .

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